molecular formula C17H17ClN4O2 B6490946 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea CAS No. 891109-31-2

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea

Cat. No.: B6490946
CAS No.: 891109-31-2
M. Wt: 344.8 g/mol
InChI Key: HMFFFEFGXFDJJQ-UHFFFAOYSA-N
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Description

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the 1-position and a pyridin-2-ylmethyl moiety attached to the urea nitrogen. Its structural complexity arises from the integration of a urea functional group (-NH-C(=O)-NH-) with aromatic (pyridine) and halogenated (4-chlorophenyl) substituents. Such substitutions are often critical for modulating biological activity, solubility, and target affinity in medicinal chemistry.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFFEFGXFDJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound:

  • Core structure : Pyrrolidin-5-one with urea linkage.
  • Substituents: 1-(4-Chlorophenyl) on the pyrrolidinone ring. Pyridin-2-ylmethyl group on the urea nitrogen.

Analogous Compounds ():

Compound 1: Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. Key Features: Pyridine core with chlorofluorophenoxy and dimethoxyphenyl substituents; methylurea group.

Compound 3: Structure: (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea. Key Features: Triazinan-2-ylidene and 4-chlorobenzyl groups; pyridin-2-yl linkage. Activity: Exhibits analgesic properties, likely mediated through opioid receptor interactions .

Compound 4: Structure: 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea. Key Features: Biphenyl and bromopyridinyl substituents; piperidine spacer. Activity: Not explicitly stated, but bromopyridine motifs are common in kinase inhibitors .

Key Comparative Insights

Feature Target Compound Compound 1 Compound 3
Core Structure Pyrrolidin-5-one + urea Pyridine + urea Pyridine + triazinan-urea
Aromatic Substituents 4-Chlorophenyl, pyridin-2-yl Chlorofluorophenoxy, dimethoxyphenyl 4-Chlorobenzyl, phenoxy
Bioactivity Not reported Glucokinase activation Analgesic
Potential Targets Inferred: Kinases, GPCRs Metabolic enzymes Opioid receptors

Substituent-Activity Relationships

  • Pyridine vs. Pyrrolidinone Core: Pyridine-based analogs (e.g., Compound 1, 3) often target enzymes (e.g., glucokinase) or receptors, whereas pyrrolidinone cores (target compound) may influence conformational flexibility and solubility.
  • Halogenated Groups : The 4-chlorophenyl group in the target compound mirrors the 4-chlorobenzyl group in Compound 3, which is linked to analgesic activity. Halogens enhance lipophilicity and binding affinity .
  • Urea Modifications : Methylurea groups (Compound 1, 3) are associated with metabolic activity, while bulkier substituents (e.g., pyridin-2-ylmethyl in the target) may alter target selectivity.

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